molecular formula C25H25NO2 B13364762 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one

6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one

Cat. No.: B13364762
M. Wt: 371.5 g/mol
InChI Key: RTTZAQOYYBUHHM-UHFFFAOYSA-N
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Description

6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6210~2,7~]undeca-2(7),5-dien-4-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic routes typically involve:

    Formation of the Tricyclic Core: This step involves cyclization reactions to form the tricyclic structure. Common reagents used include cyclizing agents and catalysts.

    Introduction of Functional Groups: The hydroxyl, trimethyl, and diphenyl groups are introduced through various substitution reactions. Reagents such as alkylating agents and phenylating agents are commonly used.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological effects.

    Modulating Gene Expression: It may influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one can be compared with similar compounds to highlight its uniqueness:

By comparing these compounds, the unique structural features and potential applications of this compound can be better understood.

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

6-hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.02,7]undeca-2(7),5-dien-4-one

InChI

InChI=1S/C25H25NO2/c1-24(2)18-14-15-25(24,3)22-20(18)21(27)19(16-10-6-4-7-11-16)23(28)26(22)17-12-8-5-9-13-17/h4-13,18,27H,14-15H2,1-3H3

InChI Key

RTTZAQOYYBUHHM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3=C2C(=C(C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5)O)C)C

Origin of Product

United States

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